7-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[3,2-b]pyridine core structure, which is significant for various pharmacological applications. Its unique molecular configuration allows for interactions with multiple biological targets, making it a candidate for drug discovery and development.
The compound can be synthesized through various organic reactions, typically involving multi-step processes that may include cyclization of substituted pyridines and pyrroles under specific conditions. The synthesis can be optimized for higher yields and purity using modern techniques such as continuous flow synthesis and advanced catalysts.
The synthesis of 7-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves several key steps:
The synthesis may also involve the use of various reagents and solvents that facilitate the formation of the carbonitrile group, enhancing the stability and reactivity of the final product. Specific reaction conditions such as temperature and pressure are crucial for optimizing the synthetic route.
The molecular formula of 7-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is C_10H_8N_2. The structure consists of a pyrrolo ring fused to a pyridine ring, with a methyl group at the 7-position and a carbonitrile group at the 5-position.
7-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can participate in several types of chemical reactions:
The ability to undergo these reactions makes this compound versatile in synthetic organic chemistry, enabling the generation of derivatives with varied biological activities.
The mechanism of action for 7-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it may inhibit certain kinases by binding to their active sites, thereby disrupting signal transduction pathways critical for cell proliferation and survival. This inhibition can lead to therapeutic effects in various diseases, particularly cancer .
Relevant data from spectral analyses (NMR, IR) further confirm its structure and functional groups present within the molecule .
7-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has diverse applications across multiple scientific fields:
Nitrogen-containing heterocycles constitute >60% of FDA-approved small-molecule drugs, owing to their unparalleled versatility in mimicking biological motifs and modulating pharmacokinetic properties. These structures serve as molecular "keys" that fit precisely into biological targets—enzymes, receptors, and nucleic acids—through multifaceted interactions including hydrogen bonding, π-stacking, and electrostatic forces. The electron-rich environment of N-heterocycles enables tailored manipulation of electronic properties, solubility, and binding affinity, making them indispensable frameworks in oncology, neurology, and infectious disease therapeutics. Pyrrolopyridines, specifically, merge the pharmacophore advantages of pyrroles (electron-rich π-systems) and pyridines (hydrogen-bond acceptance), creating hybrid scaffolds with enhanced target engagement capabilities [8].
The pyrrolo[3,2-b]pyridine core—a 7-aza-indole isomer—features a bicyclic system with a bridgehead nitrogen atom that confers unique electronic and steric properties distinct from other fusion patterns (e.g., [2,3-b] or [3,2-c]). This topology creates an electron-deficient pyridine ring fused to an electron-rich pyrrole, enabling bidirectional interactions with biological targets. The 7-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile derivative exemplifies strategic functionalization:
Table 1: Key Pyrrolo[3,2-b]pyridine Derivatives in Medicinal Chemistry Research
Compound Name | CAS Registry No. | Molecular Formula | Significance |
---|---|---|---|
7-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | Not specified | C₉H₇N₃ | Core scaffold with optimized electronics & lipophilicity |
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile | 146767-63-7 | C₈H₅N₃ | Unsubstituted analog for SAR studies |
5-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | 1082041-05-1 | C₈H₇BrN₂ | Halogenated precursor for cross-coupling |
5-Methyl-1H-pyrrolo[3,2-b]pyridine | 4943-67-3 | C₈H₈N₂ | Simplest C5-modified analog |
Pyrrolopyridines emerged prominently in medicinal chemistry in the early 2000s as bioisosteres of purines and indoles, addressing limitations like metabolic instability and off-target activity. The [3,2-b] isomer gained traction due to its synthetic accessibility and favorable geometry for kinase inhibition. Landmark developments include:
Table 2: Molecular Properties of 7-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Property | Value | Computational Method | Significance |
---|---|---|---|
Molecular Weight | 157.17 g/mol | - | Ideal for drug-likeness (MW < 500) |
Hydrogen Bond Acceptors | 3 | SMILES Analysis [2] | Balances permeability and solubility |
Hydrogen Bond Donors | 1 | InChI Analysis [2] | Enables targeted hinge binding |
Aromatic Rings | 2 | Structural Topology | Facilitates π-stacking with protein aromatic residues |
Rotatable Bonds | 0 | SMILES: CC1=CC2=NC(=CC=C2N1)C#N | Enhances binding entropy and conformational stability |
The strategic incorporation of the electron-withdrawing cyano group at C5 and the methyl group at C7 synergistically tunes the electron density of the bicyclic system. This shifts the pKa of N1 to favor hydrogen bonding in physiological conditions while maintaining sufficient membrane permeability—a dual advantage exploited in modern kinase inhibitor design [1] [2] [8].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1